Central Analgesic Activity by Hot Plate Latency: 10c (Morpholinyl) Outperforms Ketorolac and the 2-Pyrrolidinyl Analog 10a
In the supraspinal thermal nociception model (hot plate, 55 ± 0.2 °C, female non-linear mice, 25 mg/kg p.o., 60 min post-dose), compound 10c prolonged the latent period to paw licking or jumping by +110.6% relative to pre-treatment baseline, exceeding the reference drug ketorolac (+100.25%) [1]. The structurally analogous 2-pyrrolidinyl derivative 10a elicited only a +37.05% prolongation under identical conditions, while the 2-piperidinyl analog 10b produced +104.9% [1]. This 3.0-fold superiority of 10c over 10a and a 10.4% relative improvement over ketorolac demonstrate that the morpholinyl substituent confers maximal supraspinal antinociceptive efficacy within the 7-phenyl congener series [1].
| Evidence Dimension | Central analgesic activity (hot plate latency prolongation at 25 mg/kg p.o.) |
|---|---|
| Target Compound Data | +110.6% (p < 0.05 vs. control) (Compound 10c) |
| Comparator Or Baseline | 10a: +37.05% (n.s.); 10b: +104.9% (p < 0.05); Ketorolac: +100.25% (p < 0.05) |
| Quantified Difference | 10c vs. 10a: +73.55 percentage points (≈3.0-fold); 10c vs. Ketorolac: +10.35 percentage points (+10.3% relative improvement); 10c vs. 10b: +5.7 percentage points (statistically non-differentiated) |
| Conditions | Female non-linear mice (18–22 g), n = 5/group, oral dose 25 mg/kg, 55 ± 0.2 °C hot plate, measurement at 60 min post-administration |
Why This Matters
A procurement decision selecting the pyrrolidinyl analog 10a over 10c would result in a near-total loss of central analgesic efficacy; selecting 10b sacrifices only marginal supraspinal activity but critically compromises peripheral analgesia, as shown in Evidence Item 2.
- [1] Demchenko, A.; Bobkova, L.; Yadlovskiy, O.; Buchtiarova, T.; Demchenko, S. Sci. Pharm. 2016, 84 (2), 255–268. Table 1: Comparative evaluation of analgesic activity and antiexudative effect. Compound 10c hot plate data: +110.6%*, 10a: +37.05%, 10b: +104.9%*, Ketorolac: +100.25%*. *p < 0.05 vs. control. View Source
